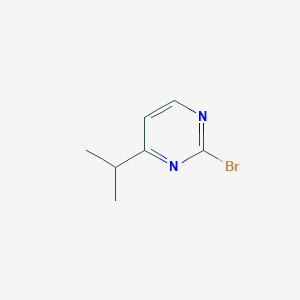
2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring which is a type of heterocyclic compound. The thiadiazole ring in this compound is substituted with a bromine atom at the 2nd position and a propylsulfanyl group at the 5th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like nucleophilic substitution or coupling reactions . For instance, bromo compounds can be used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a bromine atom, and a propylsulfanyl group. The bromine atom is a heavy atom that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in this compound is a good leaving group, which means it could undergo various substitution reactions . The sulfur atom in the propylsulfanyl group could also potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole involves the reaction of propylthiol with 2-bromo-1,3,4-thiadiazole-5-carboxylic acid followed by dehydration to form the final product.", "Starting Materials": [ "2-bromo-1,3,4-thiadiazole-5-carboxylic acid", "propylthiol", "sodium hydroxide", "acetic anhydride", "dichloromethane", "water" ], "Reaction": [ "Dissolve 2-bromo-1,3,4-thiadiazole-5-carboxylic acid in dichloromethane.", "Add propylthiol and sodium hydroxide to the reaction mixture and stir for 2 hours at room temperature.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer and add acetic anhydride.", "Heat the reaction mixture to 80°C for 2 hours.", "Cool the reaction mixture and add water.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer to obtain the final product." ] } | |
CAS RN |
1340239-62-4 |
Product Name |
2-bromo-5-(propylsulfanyl)-1,3,4-thiadiazole |
Molecular Formula |
C5H7BrN2S2 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



